molecular formula C10H10BrNO2 B6614621 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one CAS No. 1311265-15-2

6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one

Cat. No. B6614621
CAS RN: 1311265-15-2
M. Wt: 256.10 g/mol
InChI Key: FDMSGEJHVUTEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one, also known as 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one, is a small organic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound that has been used in the synthesis of a variety of compounds and has been found to possess a wide range of biological activities.

Scientific Research Applications

6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of heterocyclic compounds, including pyrano[2,3-c]pyridin-4-ones, pyrano[3,2-c]pyridin-4-ones, and pyrano[4,3-c]pyridin-4-ones. It has also been used as a starting material for the synthesis of a variety of biologically active compounds, including antibiotics, antivirals, antibacterials, and anti-cancer agents. Furthermore, 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has been used as a starting material for the synthesis of a variety of fluorescent compounds, which have been used in the study of various biological processes.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is not well-understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in DNA replication, transcription, and translation. Additionally, 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one may act as an inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one are not well-understood. However, it has been found to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-cancer activities. Additionally, 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has been found to possess anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one in laboratory experiments include its availability, low cost, and wide range of biological activities. Additionally, it is relatively non-toxic and can be used in a variety of laboratory applications. The main limitation of using 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one in laboratory experiments is that its mechanism of action is not well-understood.

Future Directions

The future directions for the use of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one include further exploration of its mechanism of action, development of new synthetic methods for its synthesis, investigation of its potential use as a therapeutic agent, and evaluation of its potential use as an industrial catalyst. Additionally, further research into its biochemical and physiological effects, as well as its potential applications in other fields, such as agriculture, is needed.

Synthesis Methods

6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-3,3-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-onedimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one. Other methods of synthesis include the reaction of 2-bromo-3,3-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one with bromine in the presence of a Lewis acid catalyst, such as zinc chloride, or the reaction of 2-bromo-3,3-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one with an organometallic reagent, such as a Grignard reagent.

properties

IUPAC Name

6-bromo-2,2-dimethyl-3H-pyrano[2,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)4-7(13)6-3-9(11)12-5-8(6)14-10/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMSGEJHVUTEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=NC=C2O1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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